molecular formula C20H25N3O5S2 B296434 4-[methyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide

4-[methyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide

Cat. No. B296434
M. Wt: 451.6 g/mol
InChI Key: OVFCSOGBOXIZDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[methyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide is a synthetic compound that belongs to the class of sulfonamide drugs. It is commonly known as TAK-659 and is currently undergoing clinical trials as a possible treatment for various types of cancer.

Mechanism of Action

TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and the related protein ITK (IL-2-inducible T-cell kinase). These enzymes play a crucial role in the activation and proliferation of B cells and T cells, which are involved in the immune response. By inhibiting these enzymes, TAK-659 can suppress the growth and survival of cancer cells that depend on these pathways for their survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a potent anti-tumor activity in various preclinical models of cancer. It can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation and migration. The compound can also modulate the immune response by reducing the activity of certain immune cells that promote tumor growth. In addition, TAK-659 has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments, including its potent and selective activity against BTK and ITK, its favorable pharmacokinetic profile, and its ability to induce apoptosis in cancer cells. However, there are also some limitations to its use in lab experiments, including the complexity of its synthesis, the need for expertise in organic chemistry, and the high cost of production.

Future Directions

There are several future directions for the research and development of TAK-659. One direction is to investigate its potential as a combination therapy with other drugs that target different pathways involved in cancer growth and survival. Another direction is to explore its use in the treatment of other diseases that involve abnormal immune responses, such as autoimmune disorders. Finally, further studies are needed to optimize the synthesis and production of TAK-659, and to evaluate its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of TAK-659 involves a series of chemical reactions starting from 4-aminobenzamide and piperidine. The final product is obtained through the reaction of 4-[methyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide with the help of various reagents and solvents. The process is complex and requires expertise in organic chemistry.

Scientific Research Applications

TAK-659 has been found to be effective in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It works by inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and survival of cancer cells. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

properties

Molecular Formula

C20H25N3O5S2

Molecular Weight

451.6 g/mol

IUPAC Name

4-[methyl(methylsulfonyl)amino]-N-(4-piperidin-1-ylsulfonylphenyl)benzamide

InChI

InChI=1S/C20H25N3O5S2/c1-22(29(2,25)26)18-10-6-16(7-11-18)20(24)21-17-8-12-19(13-9-17)30(27,28)23-14-4-3-5-15-23/h6-13H,3-5,14-15H2,1-2H3,(H,21,24)

InChI Key

OVFCSOGBOXIZDY-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S(=O)(=O)C

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S(=O)(=O)C

Origin of Product

United States

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